Methyl 2-chloro-3-fluoro-6-nitrobenzoate
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Overview
Description
Methyl 2-chloro-3-fluoro-6-nitrobenzoate: is an organic compound with the molecular formula C8H5ClFNO4 It is a derivative of benzoic acid and contains chloro, fluoro, and nitro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chloro-3-fluoro-6-nitrobenzoate can be synthesized through a multi-step process involving the nitration, halogenation, and esterification of benzoic acid derivatives. One common method involves the nitration of methyl benzoate to introduce the nitro group, followed by halogenation to add the chloro and fluoro substituents. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and halogenating agents such as chlorine and fluorine sources for the halogenation steps .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-3-fluoro-6-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the hydrolysis of the ester group.
Scientific Research Applications
Methyl 2-chloro-3-fluoro-6-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Agricultural Chemicals: It can be used as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-fluoro-6-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
- Methyl 2-chlorobenzoate
- Methyl 3-fluorobenzoate
- Methyl 2-nitrobenzoate
Comparison: Methyl 2-chloro-3-fluoro-6-nitrobenzoate is unique due to the presence of all three substituents (chloro, fluoro, and nitro) on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to compounds with fewer substituents .
Properties
IUPAC Name |
methyl 2-chloro-3-fluoro-6-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO4/c1-15-8(12)6-5(11(13)14)3-2-4(10)7(6)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBHOOOOVVYYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820739-83-0 |
Source
|
Record name | methyl 2-chloro-3-fluoro-6-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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